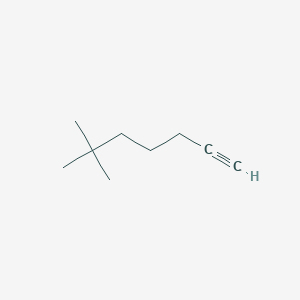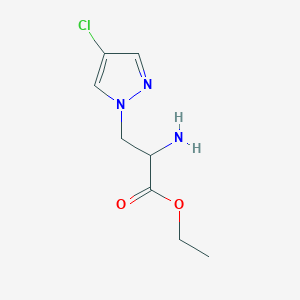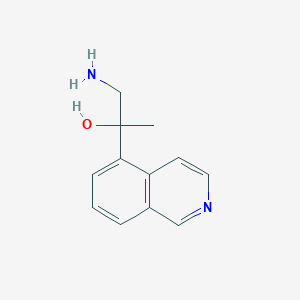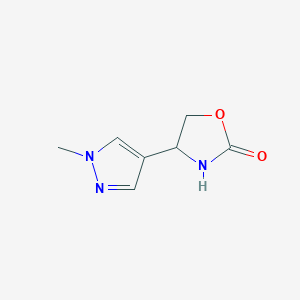
4-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one is a heterocyclic compound that features both pyrazole and oxazolidinone moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with an appropriate oxazolidinone derivative under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
4-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
科学研究应用
4-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 4-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 4-(1-Methyl-1H-pyrazol-4-yl)quinoxaline
Uniqueness
4-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one is unique due to its combination of pyrazole and oxazolidinone rings, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for various applications .
属性
分子式 |
C7H9N3O2 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC 名称 |
4-(1-methylpyrazol-4-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H9N3O2/c1-10-3-5(2-8-10)6-4-12-7(11)9-6/h2-3,6H,4H2,1H3,(H,9,11) |
InChI 键 |
YORRRAXPLMSHBV-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)C2COC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




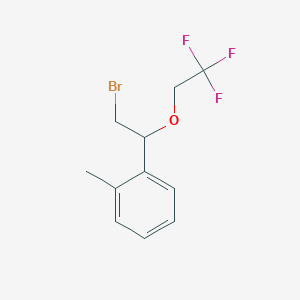
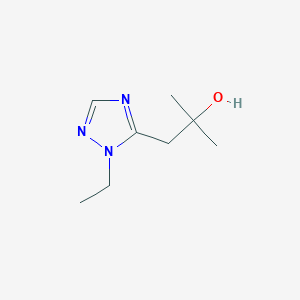
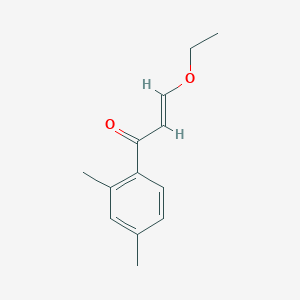
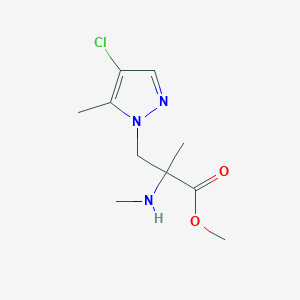
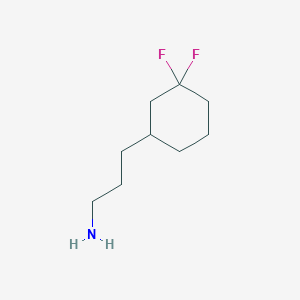
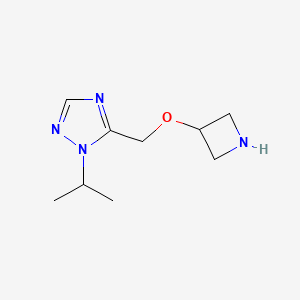
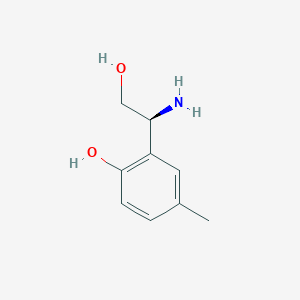
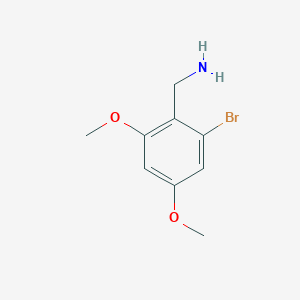
![5-[(Methylamino)methyl]pyridine-2-carbonitrilehydrochloride](/img/structure/B13622243.png)
